molecular formula C19H24N4OS B603819 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE CAS No. 1049030-74-1

4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Katalognummer: B603819
CAS-Nummer: 1049030-74-1
Molekulargewicht: 356.5g/mol
InChI-Schlüssel: PDHXXSOFSCEAGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with tert-butylphenyl, hydroxypropylamino, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted pyrimidine, the ring structure is formed through cyclization reactions.

    Substitution Reactions: Introduction of the tert-butylphenyl group via Friedel-Crafts alkylation.

    Amino Group Introduction: The hydroxypropylamino group can be introduced through nucleophilic substitution reactions.

    Thioether Formation: The methylsulfanyl group is added using thiolation reactions.

    Nitrile Group Addition: The carbonitrile group is introduced through cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Various substitution reactions can occur at the aromatic ring or the pyrimidine ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its unique structure and functional groups.

    Biological Studies: Investigating its interactions with biological molecules and pathways.

Industry

    Chemical Industry: Use in the synthesis of other complex organic compounds.

    Material Manufacturing:

Wirkmechanismus

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Tert-butylphenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile: Similar structure with a hydroxyethyl group instead of hydroxypropyl.

    4-(4-Tert-butylphenyl)-6-[(2-hydroxypropyl)amino]-2-(ethylsulfanyl)-5-pyrimidinecarbonitrile: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.

Uniqueness

The unique combination of functional groups in 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE provides distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

1049030-74-1

Molekularformel

C19H24N4OS

Molekulargewicht

356.5g/mol

IUPAC-Name

4-(4-tert-butylphenyl)-6-(2-hydroxypropylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H24N4OS/c1-12(24)11-21-17-15(10-20)16(22-18(23-17)25-5)13-6-8-14(9-7-13)19(2,3)4/h6-9,12,24H,11H2,1-5H3,(H,21,22,23)

InChI-Schlüssel

PDHXXSOFSCEAGC-UHFFFAOYSA-N

SMILES

CC(CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.